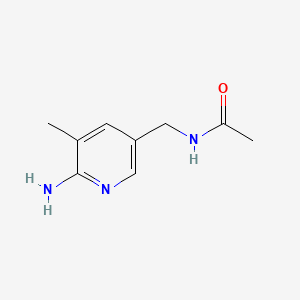
N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide is a chemical compound with the molecular formula C9H13N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide typically involves the reaction of 6-amino-5-methylpyridin-3-ylmethanol with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Methylpyridin-3-yl)formamide: Similar in structure but with a formamide group instead of an acetamide group.
N-[(6-Methyl-3-pyridinyl)methyl]cyclobutanecarboxamide: Contains a cyclobutanecarboxamide group instead of an acetamide group.
N-Ethyl-2-[(6-Methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide: A more complex structure with additional functional groups.
Uniqueness
N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N-[(6-amino-5-methylpyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C9H13N3O/c1-6-3-8(4-11-7(2)13)5-12-9(6)10/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,13) |
Clave InChI |
GHIZZDDSBHBXSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N)CNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


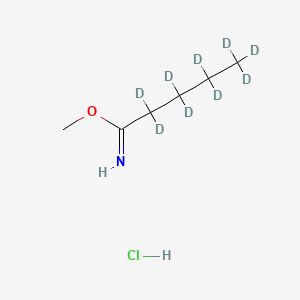
![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)
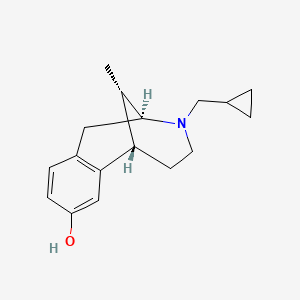
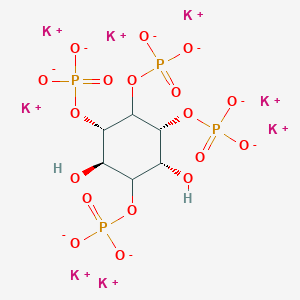
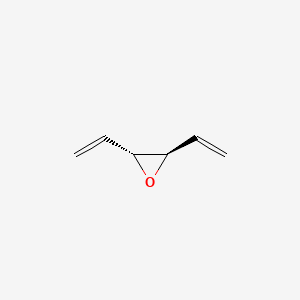
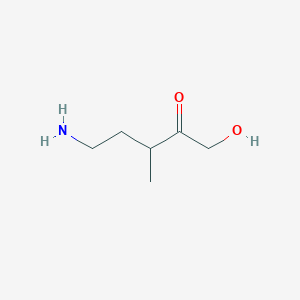
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
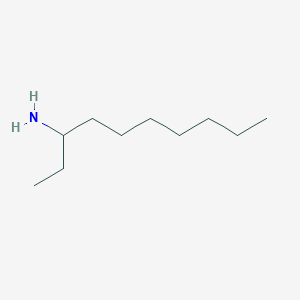
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
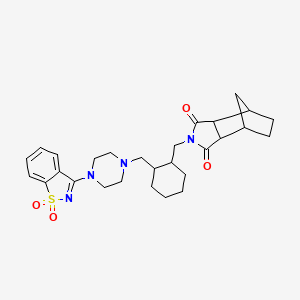
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
